molecular formula C18H16N4O2 B2511511 (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 1904220-82-1

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2511511
CAS No.: 1904220-82-1
M. Wt: 320.352
InChI Key: UNLWKSYOCNQUGJ-UHFFFAOYSA-N
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Description

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone, also known as PQM-130, is a novel small molecule that has recently gained attention in the scientific community. It is a potent inhibitor of the protein-protein interaction between BRD4 and CBP/P300, which are two transcriptional co-activators that play a crucial role in cancer progression.

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

Research by Al-Ansari explores the spectroscopic properties of related compounds, highlighting the influence of structure and environment on electronic absorption, excitation, and fluorescence properties. Quantum chemistry calculations provide insights into the stabilization mechanisms and the role of intramolecular hydrogen bonding in affecting energy levels, which could be relevant for designing materials with specific optical properties (Al-Ansari, 2016).

Electrochemical and Chemical Properties

A study by Eckert et al. establishes relationships between structure and reactivity for analogs of quinones, emphasizing the electron-withdrawing effects of pyridine moieties and their implications for redox potential. This knowledge is crucial for applications in redox chemistry and the development of catalytic systems (Eckert, T., Bruice, T. C., Gainor, J., & Weinreb, S., 1982).

Metal-Organic Frameworks and Coordination Chemistry

Research on zinc quinaldinate complexes with pyridine-based ligands by Modec demonstrates the versatility of these systems in forming heteroleptic complexes, influencing intermolecular interactions and thermal decomposition properties. This research area is vital for the development of novel materials and catalysts (Modec, B., 2018).

Organic Synthesis and Chemical Reactivity

The work of Yavari et al. describes the FeCl3-catalyzed formation of indolizine derivatives, showcasing the potential for synthesizing complex organic frameworks involving pyridinium and quinolinyl groups. Such methodologies are foundational in pharmaceutical synthesis and the development of organic electronic materials (Yavari, I., Naeimabadi, M., & Halvagar, M., 2016).

Catalysis and Polymerization

Sun et al.'s study on iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines reveals significant catalytic activities towards ethylene reactivity. This research is important for advancements in polymerization processes and the synthesis of high-performance polymeric materials (Sun, W.-H. et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards of this compound would also need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This might include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(13-4-5-15-16(11-13)20-9-8-19-15)22-10-6-14(12-22)24-17-3-1-2-7-21-17/h1-5,7-9,11,14H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLWKSYOCNQUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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